molecular formula C12H17N3O B11820733 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11820733
M. Wt: 219.28 g/mol
InChI Key: VCUUFQAMGXXVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring attached to a pyridine ring, with an ethanone group

Preparation Methods

The synthesis of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and piperidine.

    Reaction Conditions: The reaction involves the formation of a piperidine ring through cyclization and subsequent attachment to the pyridine ring. Common reagents used include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H17N3O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3,(H2,13,14)

InChI Key

VCUUFQAMGXXVLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)N

Origin of Product

United States

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